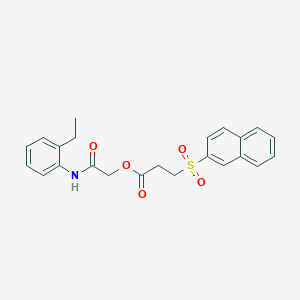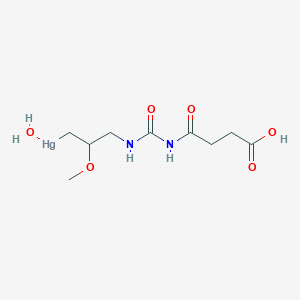![molecular formula C20H23N3O5 B229497 2-(4-Methoxyphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B229497.png)
2-(4-Methoxyphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. Also known as MBPE, this compound belongs to the family of piperazine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of MBPE is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. MBPE has also been shown to modulate the activity of certain ion channels, including the voltage-gated sodium and calcium channels.
Biochemical and Physiological Effects:
MBPE has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MBPE has also been shown to reduce seizure activity in animal models of epilepsy. In addition, MBPE has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MBPE is its versatility. It can be easily synthesized using standard laboratory techniques and has a wide range of potential therapeutic applications. However, there are also some limitations to using MBPE in lab experiments. For example, the compound is relatively unstable and can degrade over time, making it difficult to store for long periods. In addition, MBPE can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving MBPE. One area of interest is the development of new drugs based on the structure of MBPE. Researchers are also interested in exploring the potential use of MBPE in the treatment of various neurological and psychiatric disorders. In addition, there is ongoing research into the mechanism of action of MBPE and how it interacts with various neurotransmitter systems in the brain. Finally, researchers are exploring new synthesis methods for MBPE that may improve its stability and reduce its toxicity.
Métodos De Síntesis
The synthesis of MBPE involves the reaction of 4-(2-nitrobenzyl)piperazine with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Aplicaciones Científicas De Investigación
MBPE has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. MBPE has also been investigated for its potential use in the treatment of depression and anxiety disorders. In addition, MBPE has been studied for its ability to inhibit the growth of cancer cells.
Propiedades
Fórmula molecular |
C20H23N3O5 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenoxy)-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23N3O5/c1-27-17-6-8-18(9-7-17)28-15-20(24)22-12-10-21(11-13-22)14-16-4-2-3-5-19(16)23(25)26/h2-9H,10-15H2,1H3 |
Clave InChI |
DFYIECXVLQMDKU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229420.png)


![1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229428.png)
![1-Ethyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229430.png)
![1-Ethyl-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229431.png)
![1-Benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229433.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229434.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)

